

Application Note: Quantification of Boeravinone B in Plant Extracts using HPLC-UV

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Melavoid*

Cat. No.: *B12329385*

[Get Quote](#)

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of boeravinone B in plant extracts, particularly from *Boerhaavia diffusa* and *Mirabilis jalapa*.^[1] This method is crucial for the quality control and standardization of herbal formulations containing these plants, given the significant pharmacological activities of boeravinone B, including anti-inflammatory, antioxidant, and hepatoprotective effects.^[1] The protocol provided herein is sensitive, specific, and reproducible, making it suitable for routine analysis in research and industrial settings.^[1]

Introduction

Boeravinone B is a bioactive rotenoid found in plant species such as *Boerhaavia diffusa* and *Mirabilis jalapa*.^[1] Its therapeutic potential has led to increased interest in its quantification for the standardization of herbal products to ensure their efficacy and safety.^[1] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of boeravinone B due to its precision and reproducibility in separating the compound from complex plant matrices.^[1] This document provides a detailed protocol for an HPLC-UV method, including sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines.^[1]

Experimental Protocols Instrumentation and Materials

- HPLC System: Agilent Technologies 1260 Infinity with a PDA Detector or equivalent.[[2](#)]
- Column: Agilent Zorbax HC-C18 (2) (250×4.6mm, 5 μ particle size) or a similar reverse-phase C18 column (150 x 4.6 mm, 3-5 μ m particle size).[[1](#)][[2](#)]
- Software: EZ Chrome Elite Software or equivalent.[[2](#)]
- Solvents: HPLC grade acetonitrile, methanol, and water.[[2](#)] Orthophosphoric acid or formic acid.[[1](#)][[3](#)]
- Reference Standard: Boeravinone B (97.3% purity).[[2](#)]
- Filters: 0.22 μ m or 0.45 μ m syringe filters.

Preparation of Solutions

- Mobile Phase: A gradient mobile phase of 0.1% v/v orthophosphoric acid in water and acetonitrile is recommended.[[3](#)] An isocratic system of acetonitrile:water (60:40, v/v) with 0.1% formic acid can also be used.[[1](#)] Another option includes a phosphate buffer and acetonitrile.[[4](#)]
- Standard Stock Solution: Accurately weigh 1.0 mg of boeravinone B and dissolve it in 10 mL of methanol to obtain a stock solution of 100 μ g/mL.[[5](#)]
- Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 2.20-11.00 μ g/mL or 10-120 μ g/mL).[[3](#)][[6](#)]

Sample Preparation (Plant Extract)

- Extraction: Weigh 1.00 g of the powdered whole plant material and extract using a Soxhlet extractor with ethanol for 7 hours.[[7](#)] Alternatively, maceration or ultrasonication with methanol can be employed.
- Concentration: Concentrate the extract and dry it using a lyophilizer or rotary evaporator.[[5](#)]
[[7](#)]

- Sample Solution Preparation: Dissolve a known amount of the dried extract (e.g., 250 mg) in 10 mL of methanol.[2]
- Filtration: Filter the solution through a 0.22 μm syringe filter before injection into the HPLC system.[5]

Chromatographic Conditions

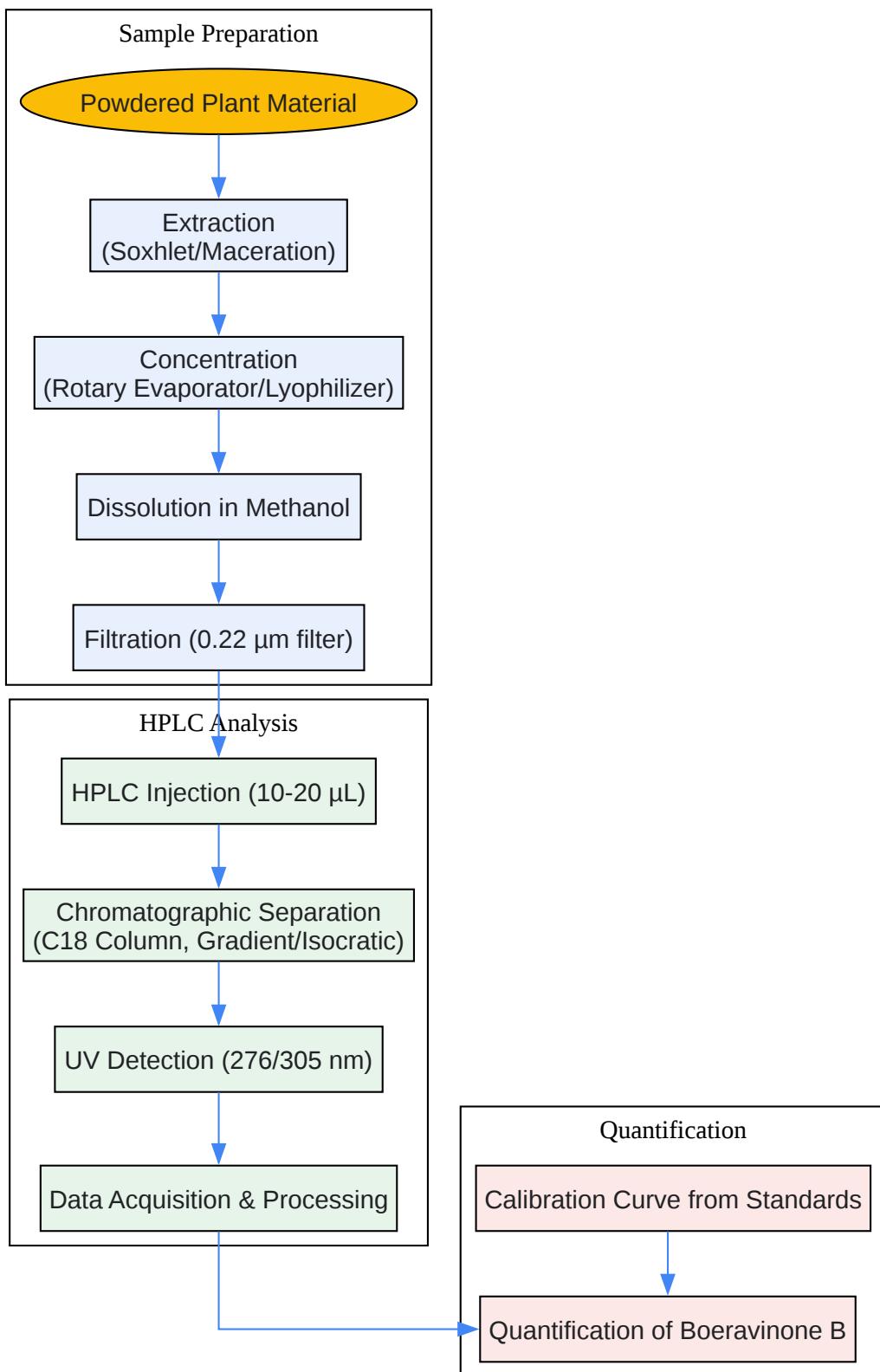
- Column: C18 reversed-phase column (e.g., Agilent Zorbax HC-C18 (2), 250×4.6mm, 5 μ).[2]
- Mobile Phase: Gradient or isocratic elution with acetonitrile and water (containing 0.1% formic or orthophosphoric acid).[1][3]
- Flow Rate: 1.0 mL/min (can be optimized between 0.8–1.5 mL/min).[1][4]
- Injection Volume: 10-20 μL .[1]
- Column Temperature: 25–30°C.[1]
- Detection Wavelength: 276 nm or 305 nm.[1][3]

Data Presentation

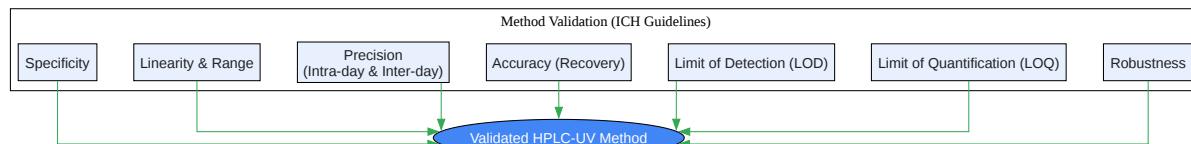
The performance of the HPLC-UV method for the quantification of boeravinone B is summarized in the following tables.

Table 1: Linearity Data for Boeravinone B Quantification

Concentration Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)	Reference
2.20–11.00	0.9991	[3]
10–120	Not Specified	[6]
1.02, 2.02, 2.9, 4.01	> 0.9997	[2][4]
50–250	0.9891	[5]


Table 2: Precision Data for Boeravinone B Quantification

Precision Type	Concentration Levels	Relative Standard Deviation (%RSD)	Reference
Intra-day and Inter-day	Multiple replicates	< 2%	[1]


Table 3: Accuracy (Recovery) Data for Boeravinone B Quantification

Spiking Levels	Recovery (%)	Reference
50%, 100%, 150%	98.91% to 101.11%	[5]
Not Specified	98–102%	[1]
Not Specified	95.22–95.83%	[3]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the HPLC-UV quantification of boeravinone B.

[Click to download full resolution via product page](#)

Caption: Key parameters for the validation of the analytical method.

Conclusion

The HPLC-UV method described in this application note is a reliable and validated approach for the quantification of boeravinone B in plant extracts. The method demonstrates good linearity, precision, and accuracy, making it a valuable tool for the quality control of herbal medicines and for further pharmacological research on boeravinone B. The provided protocol and validation data can be readily adopted by researchers and professionals in the field of natural product analysis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC method for the simultaneous quantitation of boeravinone E and boeravinone B in Boerhaavia diffusa extract and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. ycmou.ac.in [ycmou.ac.in]
- To cite this document: BenchChem. [Application Note: Quantification of Boeravinone B in Plant Extracts using HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12329385#hplc-uv-method-for-quantification-of-boeravinone-b-in-plant-extracts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com